molecular formula C19H19N3O4S B2426674 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one CAS No. 851802-48-7

2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2426674
CAS No.: 851802-48-7
M. Wt: 385.44
InChI Key: BJVDQXKJMKHPMP-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a dihydroimidazolyl group

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-17-8-4-14(5-9-17)12-18(23)21-11-10-20-19(21)27-13-15-2-6-16(7-3-15)22(24)25/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVDQXKJMKHPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the use of methoxyphenyl isocyanate as a reagent has been demonstrated to be effective in certain synthetic routes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxyphenyl and nitrophenyl derivatives, such as:

Uniqueness

What sets 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-(4-methoxyphenyl)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one, also known by its CAS number 142167-51-9, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its anticancer and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N2O4SC_{15}H_{13}N_{2}O_{4}S, with a molecular weight of approximately 303.33 g/mol. The structure features a methoxyphenyl group and a nitrophenyl group linked through a sulfanyl moiety to an imidazole derivative.

PropertyValue
Molecular FormulaC₁₅H₁₃N₂O₄S
Molecular Weight303.33 g/mol
CAS Number142167-51-9

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in various cancer cell lines. A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 25.72 µM, indicating its potential effectiveness in cancer therapy .

The underlying mechanisms by which this compound exerts its anticancer effects include:

  • Apoptosis Induction : Flow cytometry analyses indicated that the compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Tumor Growth Suppression : In vivo studies on tumor-bearing mice showed a marked reduction in tumor size upon treatment with the compound, suggesting its efficacy in inhibiting tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for its antimicrobial activity. It was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, using the agar disc-diffusion method. Results indicated that the compound exhibited notable antibacterial activity at a concentration of 1 mM .

Antimicrobial Mechanism

The antimicrobial action is believed to be mediated through:

  • Disruption of Bacterial Cell Membranes : The presence of the sulfanyl group may enhance membrane permeability, leading to cell lysis.
  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomal function, thus inhibiting protein synthesis critical for bacterial survival .

Case Studies and Research Findings

A review of literature reveals several case studies that support the biological activities of this compound:

  • Anticancer Case Study :
    • Study : Morais et al. (2023) investigated various derivatives of imidazole compounds and found that those similar to our compound showed significant cytotoxicity against glioblastoma cell lines.
    • Findings : The study confirmed that structural modifications influenced activity levels, emphasizing the importance of substituents like methoxy and nitro groups in enhancing anticancer properties .
  • Antimicrobial Case Study :
    • Study : A comprehensive review on nitroimidazole derivatives highlighted the effectiveness of compounds containing nitrophenyl moieties against Gram-negative bacteria.
    • Findings : Compounds similar in structure to our target demonstrated high inhibition potency against E. coli and S. aureus, suggesting a broad spectrum of antimicrobial activity .

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